Flucloxacillin Sodium Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Impurity Profiling in Pharmaceutical Forms
Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).
Stability-Indicative Assays
Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how this compound behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).
Charge-Transfer Complex Studies
Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of this compound (Refat & El-didamony, 2006).
Analytical Methods for Flucloxacillin
Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying this compound (Menezes et al., 2018).
Metabolite Studies in Biological Systems
Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how this compound might behave in biological systems (Everett et al., 1985).
Immunochemical Aspects
Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of this compound (Waddington et al., 2020).
Spectrophotometric Determination in Pharmaceuticals
Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing this compound (Antakli et al., 2019).
Wirkmechanismus
- Flucloxacillin is a narrow-spectrum penicillin antibiotic primarily active against Gram-positive organisms, except those caused by methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
Mode of Action
Pharmacokinetics
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of Flucloxacillin Sodium Impurity B can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorophenylacetic acid", "2,6-dimethylaniline", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Diazotization of 2,6-dimethylaniline with sodium nitrite in hydrochloric acid to form diazonium salt.", "Step 2: Coupling of the diazonium salt with 4-chlorophenylacetic acid in the presence of sodium carbonate to form the desired product.", "Step 3: Purification of the crude product by recrystallization from methanol/ethyl acetate mixture.", "Step 4: Conversion of the product to the sodium salt form by treatment with sodium hydroxide solution.", "Step 5: Reduction of the nitro group present in the molecule using sodium bisulfite to obtain Flucloxacillin Sodium Impurity B." ] } | |
CAS-Nummer |
1276016-89-7 |
Molekularformel |
C18H19ClFN3O4S |
Molekulargewicht |
427.89 |
Aussehen |
White to Off-White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.